molecular formula C25H20N2O2 B3738997 N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide

N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide

Cat. No. B3738997
M. Wt: 380.4 g/mol
InChI Key: DSMIRFSOOFQMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide, also known as BML-210, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2001 and has since been studied for its potential therapeutic applications.

Mechanism of Action

N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide reduces inflammation and may also prevent the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-cancer effects, N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair. N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide may also have neuroprotective effects, as it has been shown to protect against glutamate-induced neurotoxicity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. However, one limitation is that it may not be specific to COX-2 and may also inhibit other enzymes, which could lead to off-target effects.

Future Directions

There are several potential future directions for research on N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies could investigate the potential use of N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide in the treatment of other inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease. Finally, research could focus on developing more specific inhibitors of COX-2 that do not have off-target effects.

Scientific Research Applications

N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide has been used in various scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-[4-(benzoylamino)-3-methylphenyl]-2-naphthamide has been studied for its anti-inflammatory properties and its ability to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(4-benzamido-3-methylphenyl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-17-15-22(13-14-23(17)27-24(28)19-8-3-2-4-9-19)26-25(29)21-12-11-18-7-5-6-10-20(18)16-21/h2-16H,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMIRFSOOFQMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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